Physicochemical Differentiation: Lipophilicity (logP/logD) vs. Closest Pyridazinone Analogs
The compound exhibits a logP of 1.81 and a logD of 1.79 , placing it in the lower lipophilic range for CNS-active pyridazinones. By comparison, the lead compound 22 from the Jankowska et al. series (a benzylamide derivative with a 4-(2-methoxyphenyl)piperazine group) has a calculated logP approximately 2.8–3.2, based on structural data reported in the publication [1]. The roughly 1-log-unit lower lipophilicity of the target compound predicts improved aqueous solubility and potentially reduced phospholipidosis risk, though the direct impact on blood-brain barrier permeation requires experimental confirmation.
| Evidence Dimension | Lipophilicity (logP / logD) |
|---|---|
| Target Compound Data | logP 1.81, logD 1.79 (ChemDiv measured/calculated) |
| Comparator Or Baseline | Compound 22 (Jankowska et al. 2020): estimated logP ~2.8–3.2 based on structural analogs |
| Quantified Difference | ΔlogP ≈ 1.0–1.4 units lower for the target compound |
| Conditions | Computed logP/logD; ChemDiv platform vs. literature structural class data |
Why This Matters
A 1-log-unit reduction in lipophilicity is associated with lower off-target toxicity risk and is a selection criterion for CNS screening libraries prioritizing metabolic stability.
- [1] Jankowska A, et al. Eur J Med Chem. 2020;201:112437. View Source
